Cas no 2219370-91-7 (6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid)
6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
- 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid
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- Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-4-5-14(6-7-14)8-9(10)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
- InChI Key: KBQYPUNPDMBPCR-UHFFFAOYSA-N
- SMILES: C1C2(CCC(NC(OC(C)(C)C)=O)C(C(O)=O)C2)C1
6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1696846-1g |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95% | 1g |
$1500.0 | 2023-09-20 | |
| Enamine | EN300-1696846-5g |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95% | 5g |
$4349.0 | 2023-09-20 | |
| Enamine | EN300-1696846-10g |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95% | 10g |
$6450.0 | 2023-09-20 | |
| Chemenu | CM451715-100mg |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95%+ | 100mg |
$580 | 2024-07-18 | |
| Chemenu | CM451715-250mg |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95%+ | 250mg |
$816 | 2024-07-18 | |
| Chemenu | CM451715-500mg |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95%+ | 500mg |
$1269 | 2024-07-18 | |
| Chemenu | CM451715-1g |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95%+ | 1g |
$1620 | 2024-07-18 | |
| Enamine | EN300-1696846-0.05g |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95% | 0.05g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1696846-0.1g |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95% | 0.1g |
$518.0 | 2023-09-20 | |
| Enamine | EN300-1696846-0.25g |
6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid |
2219370-91-7 | 95% | 0.25g |
$743.0 | 2023-09-20 |
6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid
Introduction to 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7)
6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2219370-91-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the spirocyclic family, characterized by its unique structural framework consisting of two fused rings. The presence of a (tert-butoxy)carbonylamino group and a carboxylic acid moiety at the 5-position of the spiro structure imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and drug design.
The molecular structure of 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) exhibits a high degree of stereochemical complexity, which is critical for its biological activity. The spirocyclic core provides rigidity to the molecule, while the (tert-butoxy)carbonylamino group serves as a protective moiety, commonly used in peptide synthesis and amide bond formation. This protective group can be selectively removed under specific conditions, allowing for further functionalization and modification.
The carboxylic acid functionality at the 5-position of the spiro ring enhances the compound's solubility in polar solvents and facilitates its participation in various chemical reactions, such as esterification, amidation, and coupling reactions. These properties make 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) a versatile building block in medicinal chemistry.
In recent years, spirocyclic compounds have been extensively studied due to their potential biological activities. The unique structural motif of spiro compounds often leads to enhanced binding affinity and selectivity towards biological targets. For instance, spirocyclic derivatives have shown promise in the development of central nervous system (CNS) drugs, anti-inflammatory agents, and anticancer therapeutics. The presence of both the (tert-butoxy)carbonylamino and carboxylic acid groups in 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) suggests its utility in designing novel pharmacophores with improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its role in peptide mimetics and peptidomimetic drug development. The spirocyclic core mimics the conformational flexibility of peptides while providing greater chemical stability, which is essential for oral bioavailability and metabolic resistance. The (tert-butoxy)carbonylamino group can be used to protect amino groups during synthesis, ensuring precise control over peptide backbone formation. Once the desired structure is achieved, this protecting group can be removed under mild acidic or enzymatic conditions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of spirocyclic compounds with greater accuracy. Molecular docking studies have identified several derivatives of 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) that exhibit potent binding to enzymes and receptors involved in inflammatory pathways. These findings have opened new avenues for developing targeted therapies for chronic diseases such as rheumatoid arthritis and neurodegenerative disorders.
The synthesis of 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) involves multi-step organic transformations, including ring-closing metathesis, reductive amination, and protecting group chemistry. The use of advanced catalytic systems has streamlined these synthetic routes, making them more efficient and scalable for industrial applications.
In conclusion, 6-{(tert-butoxy)carbonylamino}spiro2.5octane-5-carboxylic acid (CAS No: 2219370-91-7) is a structurally complex yet highly functional compound with significant potential in pharmaceutical research. Its unique combination of protective groups and bioactive moieties makes it an indispensable tool for drug discovery and development. As our understanding of spirocyclic chemistry continues to evolve, so too will the applications of this remarkable compound.
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